molecular formula C19H16N4O2 B071197 Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)- CAS No. 186318-57-0

Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)-

Cat. No. B071197
CAS RN: 186318-57-0
M. Wt: 332.4 g/mol
InChI Key: KLAFGAVGEXBQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Acridine Orange and is known for its unique fluorescent properties, which make it an essential tool in biological and medical research.

Mechanism of Action

The mechanism of action of Acridine Orange is based on its ability to intercalate into DNA and RNA molecules, leading to changes in their structure and function. This compound can also bind to phospholipids in cell membranes, causing changes in their permeability and fluidity. These effects can lead to alterations in cellular processes, such as DNA replication, transcription, and translation.
Biochemical and Physiological Effects:
Acridine Orange has been shown to have a wide range of biochemical and physiological effects on cells and tissues. It can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes and proteins. This compound has also been shown to have antimicrobial properties and can inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

Acridine Orange has several advantages for use in lab experiments. It is relatively inexpensive, easy to use, and has a high sensitivity and specificity for nucleic acids. However, this compound has some limitations, including potential toxicity and mutagenicity. It is also sensitive to pH and temperature changes, which can affect its fluorescence properties.

Future Directions

There are several future directions for research involving Acridine Orange. One area of interest is the development of new derivatives with improved properties, such as increased sensitivity and specificity for specific nucleic acid sequences. Another area of interest is the use of Acridine Orange in combination with other imaging techniques, such as confocal microscopy and super-resolution microscopy, to improve the resolution and accuracy of cellular imaging. Additionally, there is potential for the use of Acridine Orange in diagnostic and therapeutic applications, such as in the detection and treatment of cancer and other diseases.
In conclusion, Acridine Orange is a versatile and valuable tool in scientific research, with a wide range of applications in various fields. Its unique fluorescent properties and ability to bind to nucleic acids make it an essential tool for studying cellular structures and functions. While there are some limitations to its use, the potential for future research and development of new derivatives and applications is promising.

Synthesis Methods

Acridine Orange is synthesized by condensation of 9-aminoacridine with ethyl cyanoacetate, followed by cyclization with urea in the presence of sulfuric acid. This process results in the formation of a yellow-orange powder that is soluble in water, ethanol, and other polar solvents.

Scientific Research Applications

Acridine Orange is widely used in scientific research due to its unique fluorescent properties. This compound can bind to nucleic acids, such as DNA and RNA, and fluoresce under UV light, making it an essential tool for studying cellular structures and functions. It is commonly used in microscopy, flow cytometry, and other imaging techniques to visualize and analyze cells and tissues.

properties

IUPAC Name

6-(acridin-9-ylamino)-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-22-16(11-17(24)23(2)19(22)25)21-18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-11H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAFGAVGEXBQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)-

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